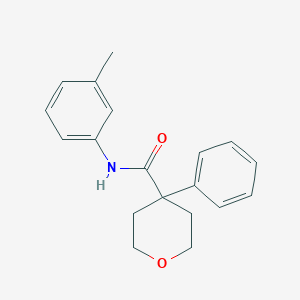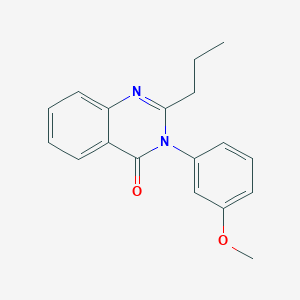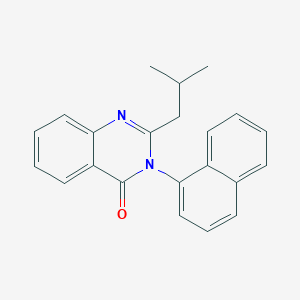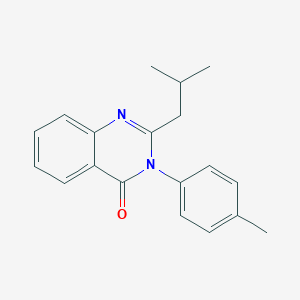
N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as BMDP, is a chemical compound that belongs to the class of phenethylamines. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist. BMDP has gained attention in recent years due to its potential applications in scientific research.
作用机制
N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it inhibits the reuptake of these neurotransmitters in the brain. This leads to an increase in their levels, which can have various effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have a range of effects on the body, including increased heart rate, blood pressure, and body temperature. It can also cause changes in behavior, such as increased locomotor activity and decreased anxiety. N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have a low toxicity profile, making it a promising candidate for further study.
实验室实验的优点和局限性
One advantage of using N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is its ability to selectively target specific neurotransmitter systems. This allows researchers to study the effects of these systems on behavior and cognition. However, one limitation of using N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is its potential for abuse, which can lead to ethical concerns in animal studies.
未来方向
There are several future directions for the study of N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the structure-activity relationships of various compounds. This could lead to the development of new drugs with improved efficacy and fewer side effects. Overall, the study of N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has the potential to contribute to our understanding of the brain and its role in behavior and cognition.
合成方法
N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to yield 1-(3,4-dimethoxyphenyl)-2-nitropropene. The nitropropene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with benzoyl chloride to yield N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.
科学研究应用
N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been used in scientific research as a tool to study the structure-activity relationships of various compounds. It has also been used in the development of new drugs and as a reference standard in analytical chemistry. N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has shown potential as a treatment for depression and anxiety disorders due to its ability to modulate the levels of neurotransmitters in the brain.
属性
分子式 |
C23H21NO4 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H21NO4/c1-27-20-13-8-16(14-21(20)28-2)15-22(25)24-19-11-9-18(10-12-19)23(26)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,24,25) |
InChI 键 |
SLQRTGWDGTZJHE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)

![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)





![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)